JNJ-8003 Exhibits Sub-Nanomolar Antiviral Potency with High Selectivity Over Human Polymerases
JNJ-8003 demonstrates sub-nanomolar inhibition of RSV polymerase with an IC50 of 0.29 nM and 0.67 nM in distinct assay formats targeting the L protein polymerase complex [1]. In cellular antiviral assays, JNJ-8003 exhibits an EC50 of 0.15 nM in RSV subgenomic replicon assays . Notably, JNJ-8003 displays remarkable selectivity with IC50 > 100 µM against human DNA polymerases α, β, and γ, human mitochondrial RNA polymerase, and human RNA polymerase II . While PC786, another RSV polymerase inhibitor, demonstrates potent activity (EC50 of 2.1 nM against RSV A2 in cellular assays), it targets a distinct connector domain and lacks the comprehensive human polymerase selectivity data available for JNJ-8003 [2].
| Evidence Dimension | RSV polymerase inhibition and human polymerase selectivity |
|---|---|
| Target Compound Data | IC50 = 0.29 nM and 0.67 nM; EC50 = 0.15 nM; Human polymerase IC50 > 100 µM |
| Comparator Or Baseline | PC786: EC50 = 2.1 nM against RSV A2; selectivity data not reported |
| Quantified Difference | JNJ-8003 ~14-fold more potent than PC786 in cellular antiviral assays; >340,000-fold selectivity over human polymerases |
| Conditions | L protein polymerase complex assay; RSV subgenomic replicon assay in HeLa cells; human polymerase panel |
Why This Matters
The sub-nanomolar antiviral potency combined with exceptional selectivity (>340,000-fold over human polymerases) ensures robust anti-RSV activity with minimized potential for host cell toxicity, making JNJ-8003 preferable for in vivo studies requiring high safety margins.
- [1] Grosse S, et al. Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. J Med Chem. 2024;67(16):13723-13736. View Source
- [2] Bonneux B, et al. JNJ-7184, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase. Antiviral Res. 2024;227:105907. View Source
